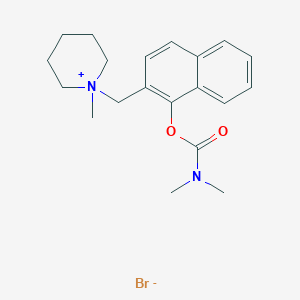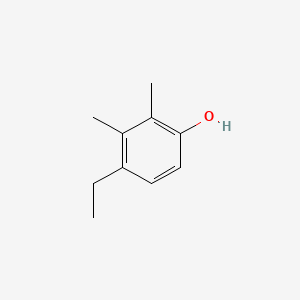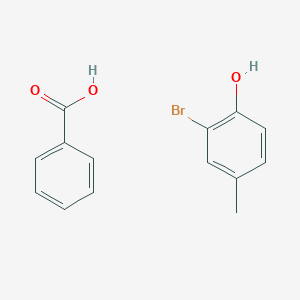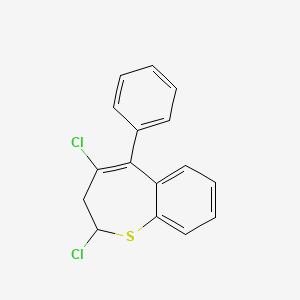
2,4-Dichloro-5-phenyl-2,3-dihydro-1-benzothiepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-phenyl-2,3-dihydro-1-benzothiepine is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure. This compound is part of the benzothiepine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of chlorine and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-phenyl-2,3-dihydro-1-benzothiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiophenol in the presence of a base, followed by cyclization to form the benzothiepine ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-phenyl-2,3-dihydro-1-benzothiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium amide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiepines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-phenyl-2,3-dihydro-1-benzothiepine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Shares the dichloro substitution but differs in the core structure.
2,4-Disubstituted thiazoles: Similar in having sulfur and chlorine atoms but differ in the ring structure.
Uniqueness
2,4-Dichloro-5-phenyl-2,3-dihydro-1-benzothiepine is unique due to its benzothiepine core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
66768-80-7 |
|---|---|
Formule moléculaire |
C16H12Cl2S |
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
2,4-dichloro-5-phenyl-2,3-dihydro-1-benzothiepine |
InChI |
InChI=1S/C16H12Cl2S/c17-13-10-15(18)19-14-9-5-4-8-12(14)16(13)11-6-2-1-3-7-11/h1-9,15H,10H2 |
Clé InChI |
HVEKCSXWPGRZQT-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC2=CC=CC=C2C(=C1Cl)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


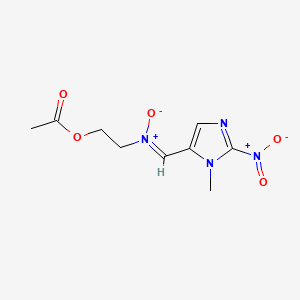
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
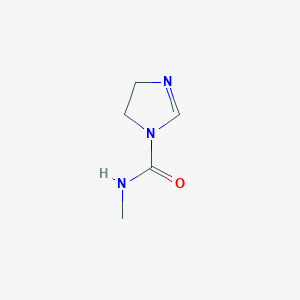
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)

![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)

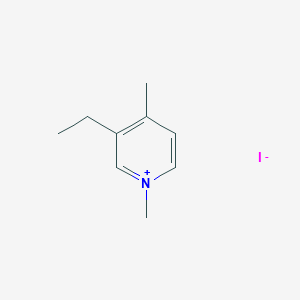
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
